![molecular formula C10H14N4Si B14414459 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine CAS No. 84645-36-3](/img/structure/B14414459.png)
2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine is a compound that features a pyridine ring substituted with a 2H-1,2,3-triazole ring, which is further modified with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The trimethylsilyl group is introduced to the triazole ring through the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the pyridine ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the triazole or pyridine rings.
Applications De Recherche Scientifique
2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine involves its interaction with molecular targets through its triazole and pyridine rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- **5-(Trimethylsilyl)-1,2,3-triazole
2-(Trimethylsilyl)pyridine: Shares the pyridine ring and trimethylsilyl group but lacks the triazole ring.
Propriétés
Numéro CAS |
84645-36-3 |
|---|---|
Formule moléculaire |
C10H14N4Si |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
trimethyl-(5-pyridin-2-yl-2H-triazol-4-yl)silane |
InChI |
InChI=1S/C10H14N4Si/c1-15(2,3)10-9(12-14-13-10)8-6-4-5-7-11-8/h4-7H,1-3H3,(H,12,13,14) |
Clé InChI |
ZIVUPOYMBBEIKA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=NNN=C1C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
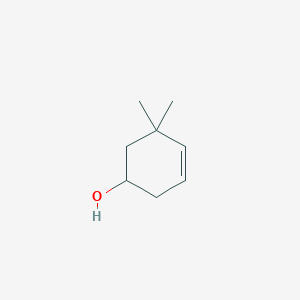
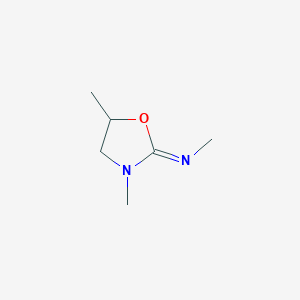


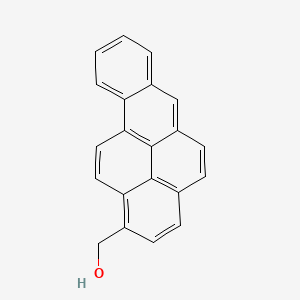
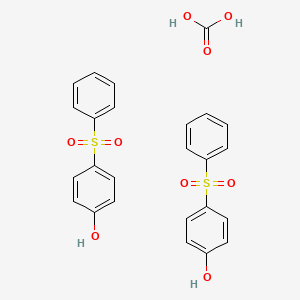
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
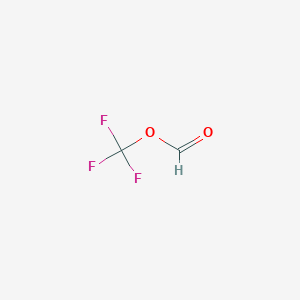

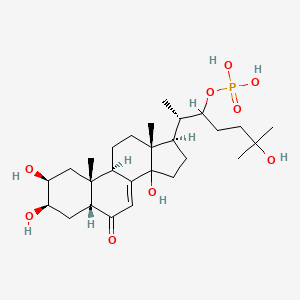
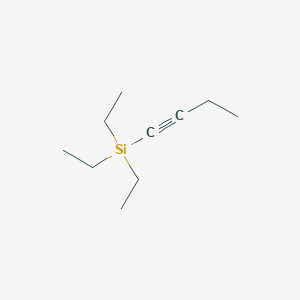
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
